molecular formula C15H18F3NO B2814886 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one CAS No. 2034472-60-9

3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one

Cat. No.: B2814886
CAS No.: 2034472-60-9
M. Wt: 285.31
InChI Key: IVFAPUGQSQAVMI-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one is an organic compound with the molecular formula C12H14F3NO. This compound is characterized by the presence of a trifluoromethyl group, a phenylazepane ring, and a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one typically involves the reaction of 3-phenylazepane with a trifluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylazepane ring may contribute to binding affinity with specific receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-phenylpropan-1-one: Similar in structure but lacks the azepane ring.

    3,3,3-Trifluoro-1-propyne: Contains a trifluoromethyl group but has a different functional group arrangement.

    3,3,3-Trifluoro-1-phenyl-1,2-propanedione: Similar trifluoromethyl and phenyl groups but different overall structure.

Uniqueness

3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one is unique due to the presence of both the trifluoromethyl group and the phenylazepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-phenylazepan-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)10-14(20)19-9-5-4-8-13(11-19)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFAPUGQSQAVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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